Chloromethyl 7-chloroundecanoate
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Overview
Description
Chloromethyl 7-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂ and a molecular weight of 269.208 g/mol . . This compound is characterized by the presence of a chloromethyl group (-CH₂Cl) and a chloroundecanoate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chloroundecanoate can be synthesized through the esterification of 7-chloroundecanoic acid with chloromethyl alcohol in the presence of a suitable catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound often involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process . The reaction is carried out in a solvent like toluene or dichloromethane to enhance the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 7-chloroundecanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chloroundecanoic acid and chloromethyl alcohol .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide .
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide .
Major Products
Nucleophilic substitution: Products include azides , thiocyanates , or ethers depending on the nucleophile used.
Hydrolysis: Major products are 7-chloroundecanoic acid and chloromethyl alcohol .
Oxidation: Products include carboxylic acids or aldehydes .
Scientific Research Applications
Chloromethyl 7-chloroundecanoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of chloromethyl 7-chloroundecanoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group . This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating its use in chemical modifications and synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Chloromethyl 7-chloroundecanoate is unique due to its specific positioning of the chloromethyl group on the 7th carbon of the undecanoate chain . This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other chloromethylated undecanoates .
Properties
CAS No. |
80418-93-5 |
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Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 7-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-7-11(14)8-5-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
PDOUDFSWPSGPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
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